molecular formula C19H17ClO4S B2514914 2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate CAS No. 2305383-62-2

2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate

Cat. No.: B2514914
CAS No.: 2305383-62-2
M. Wt: 376.85
InChI Key: OXJOJPVWMKPOFI-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate is an organic compound with the molecular formula C19H17ClO4S and a molecular weight of 376.85 g/mol This compound is characterized by the presence of a chlorophenyl group, a propoxynaphthalene moiety, and a sulfonate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate typically involves the reaction of 2-chlorophenol with 4-propoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chlorophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azido derivatives, thiol derivatives, and ether derivatives.

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include sulfonic acids and sulfides.

Scientific Research Applications

2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorophenyl and propoxynaphthalene moieties can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, further stabilizing the complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate
  • 2-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate
  • 2-Chlorophenyl 4-butoxynaphthalene-1-sulfonate

Uniqueness

2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and butoxy analogs. The propoxy group provides a balance between hydrophobicity and steric bulk, making it suitable for specific applications where other analogs may not be as effective.

Properties

IUPAC Name

(2-chlorophenyl) 4-propoxynaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4S/c1-2-13-23-17-11-12-19(15-8-4-3-7-14(15)17)25(21,22)24-18-10-6-5-9-16(18)20/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJOJPVWMKPOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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